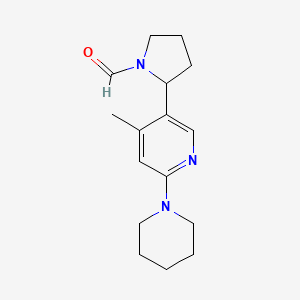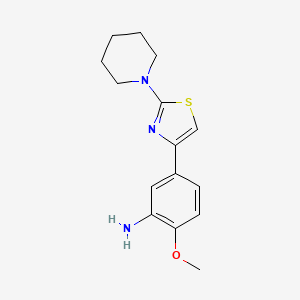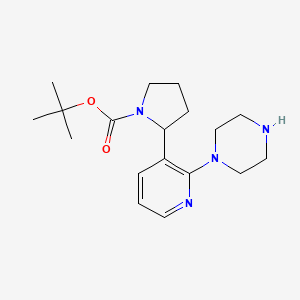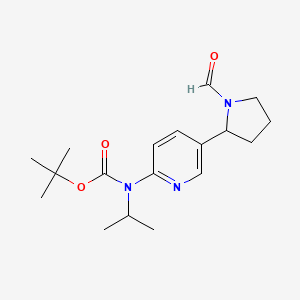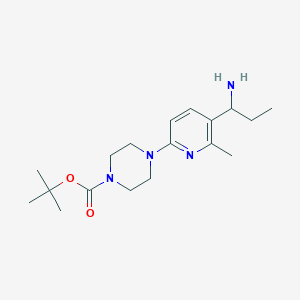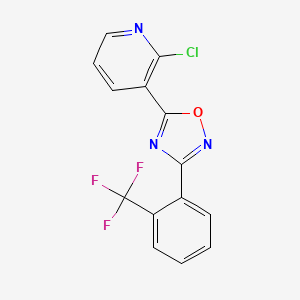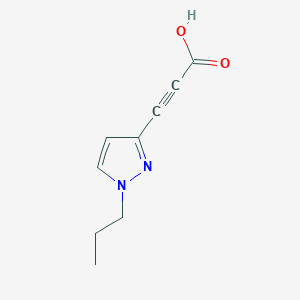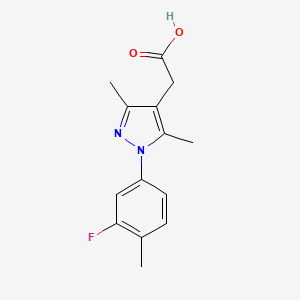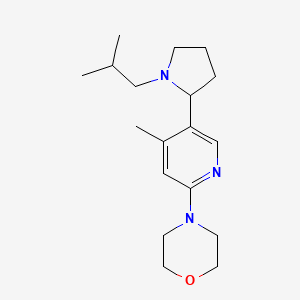
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine is a complex organic compound with a molecular formula of C17H27N3O and a molecular weight of 289.42 g/mol . This compound features a morpholine ring attached to a pyridine ring, which is further substituted with an isobutylpyrrolidine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
The synthesis of 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine involves multiple steps, including the formation of the pyridine and morpholine rings, followed by the introduction of the isobutylpyrrolidine group. The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may include the use of novel ruthenium catalysts for hydrogenation and amidation reactions .
化学反応の分析
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to enhance reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds to 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine include:
- 4-(5-(1-Isobutylpyrrolidin-2-yl)-pyridin-2-yl)morpholine
- 4-(5-(1-Isobutylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine
These compounds share structural similarities but differ in the substitution patterns on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
特性
分子式 |
C18H29N3O |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
4-[4-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C18H29N3O/c1-14(2)13-21-6-4-5-17(21)16-12-19-18(11-15(16)3)20-7-9-22-10-8-20/h11-12,14,17H,4-10,13H2,1-3H3 |
InChIキー |
FUCGXNRCHZWWCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C2CCCN2CC(C)C)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


